molecular formula C18H21N5O B6467579 N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640949-24-0

N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467579
CAS No.: 2640949-24-0
M. Wt: 323.4 g/mol
InChI Key: WRKJHZAVIKXCNL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethylphenyl group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Substitution with 3,4-Dimethylphenyl Group:

    Attachment of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through alkylation reactions using oxirane derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-9H-purin-6-amine: Lacks the oxolan-2-ylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-2-amine: Differing in the position of substitution on the purine ring, which can lead to different properties.

Uniqueness

N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to the specific combination of substituents on the purine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12-5-6-14(8-13(12)2)22-17-16-18(20-10-19-17)23(11-21-16)9-15-4-3-7-24-15/h5-6,8,10-11,15H,3-4,7,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJHZAVIKXCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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